molecular formula C7H3ClF2O B1277862 6-Chloro-2,3-difluorobenzaldehyde CAS No. 797791-33-4

6-Chloro-2,3-difluorobenzaldehyde

Cat. No.: B1277862
CAS No.: 797791-33-4
M. Wt: 176.55 g/mol
InChI Key: YVKZXQCYLHFHIR-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₃ClF₂O. It is a trisubstituted benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 6th, 2nd, and 3rd positions, respectively . This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

6-Chloro-2,3-difluorobenzaldehyde has several applications in scientific research:

Safety and Hazards

6-Chloro-2,3-difluorobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Mechanism of Action

Target of Action

It’s known that this compound may cause irritation to the skin, eyes, and respiratory system

Result of Action

The compound is known to cause skin and eye irritation, as well as potential respiratory irritation . These effects suggest that the compound may induce an inflammatory response at the cellular level, but more research is needed to confirm this and to understand the underlying molecular mechanisms.

Action Environment

The action of 6-Chloro-2,3-difluorobenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and light could potentially affect the compound’s stability. Furthermore, the compound’s efficacy and safety could be influenced by the specific biological environment in which it is administered, including the presence of other chemicals, the pH level, and temperature.

Biochemical Analysis

Biochemical Properties

6-Chloro-2,3-difluorobenzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein structure and function. Additionally, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses and apoptosis. This compound may also affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, it has been observed that this compound remains stable under ambient conditions but may degrade when exposed to extreme temperatures or prolonged storage. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause adverse effects, including tissue damage and organ toxicity. Threshold effects have been observed, where specific dosages lead to significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, leading to the formation of corresponding carboxylic acids. This compound may also interact with cofactors like NAD+ and NADH, influencing metabolic flux and altering metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound may localize to specific organelles or compartments, affecting its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound within these organelles can impact its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2,3-difluorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination and fluorination of benzaldehyde derivatives. For instance, starting with 2,3-difluorobenzaldehyde, chlorination can be achieved using reagents like thionyl chloride (SOCl₂) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in synthesizing specialized compounds that are not easily accessible through other benzaldehyde derivatives .

Properties

IUPAC Name

6-chloro-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKZXQCYLHFHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431026
Record name 6-Chloro-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797791-33-4
Record name 6-Chloro-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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